molecular formula C33H37NO3 B13841055 Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate

Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate

Cat. No.: B13841055
M. Wt: 500.7 g/mol
InChI Key: AXLYUHOFLCCEMY-QBICEDTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and methanol, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and analytical chemistry to track chemical processes and reactions.

    Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: It may be used in pharmacological research to study drug metabolism and pharmacokinetics.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The diphenylmethoxy-d5 group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other stable isotope-labeled chemicals with similar structural features, such as:

  • 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester
  • 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Ethyl Ester

Uniqueness

The uniqueness of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical processes are essential .

Properties

Molecular Formula

C33H37NO3

Molecular Weight

500.7 g/mol

IUPAC Name

methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate

InChI

InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3/i4D,6D,7D,13D,14D

InChI Key

AXLYUHOFLCCEMY-QBICEDTQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCC#CC4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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